IDO1 Inhibitory Potency of 5-(1H-Indol-5-yl)-pyrazin-2-ylamine vs. Lead Reference Epacadostat
5-(1H-Indol-5-yl)-pyrazin-2-ylamine inhibits mouse IDO1 transfected in P815 cells with an IC50 of 13 nM, measured as reduction in L-kynurenine levels after 16 hours [1]. In direct comparison, epacadostat (INCB024360), the clinical-stage IDO1 inhibitor benchmark, exhibits an IC50 of 10 nM under comparable assay conditions [2]. In human cellular contexts, the compound inhibits IDO1 in IFNγ-stimulated LXF-289 and A375 cells with IC50 values of 14 nM and 16 nM respectively [1].
| Evidence Dimension | IDO1 enzyme inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 13 nM (mouse IDO1), 14 nM (human LXF-289), 16 nM (human A375) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 10 nM (IDO1) |
| Quantified Difference | Target compound is within 3-6 nM of the clinical benchmark; approximately 1.3-fold to 1.6-fold difference |
| Conditions | Cellular assays measuring L-kynurenine reduction via HPLC; mouse IDO1 transfected P815 cells (16 hr), human LXF-289 and A375 cells with IFNγ stimulation (48 hr) |
Why This Matters
This near-parity with epacadostat establishes 5-(1H-indol-5-yl)-pyrazin-2-ylamine as a viable tool compound for IDO1 pathway interrogation without licensing constraints associated with clinical-stage molecules.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994): 5-(1H-indol-5-yl)-pyrazin-2-ylamine IDO1 inhibition data (IC50: 13 nM mouse, 14 nM human LXF-289, 16 nM human A375). View Source
- [2] Amerigo Scientific. INCB-024360 (Epacadostat) Product Information: potent and selective IDO1 inhibitor with IC50 = 10 nM. View Source
